5-(1-Ethyl-1H-indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione
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Overview
Description
5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features an indole moiety, which is a common structural motif in many biologically active molecules .
Preparation Methods
The synthesis of 5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid, while reduction may produce indoline derivatives .
Scientific Research Applications
5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid and indole-3-carbinol . These compounds share the indole core structure but differ in their substituents, leading to variations in their biological activities and applications . The uniqueness of 5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
328970-96-3 |
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Molecular Formula |
C17H17N3O3 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
5-[(1-ethylindol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H17N3O3/c1-4-20-10-11(12-7-5-6-8-14(12)20)9-13-15(21)18(2)17(23)19(3)16(13)22/h5-10H,4H2,1-3H3 |
InChI Key |
GSRMLMZCNOEXDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N(C3=O)C)C |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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